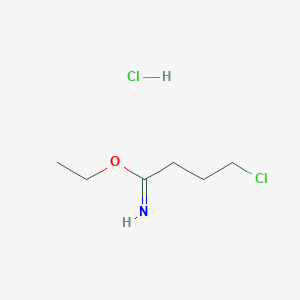

Ethyl 4-chlorobutanimidate hydrochloride

Descripción general

Descripción

Ethyl 4-chlorobutanimidate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various pharmacologically valuable products. It is closely related to ethyl 4-chloro-3-hydroxybutyrate, which is a versatile fine chemistry intermediate used in the production of compounds such as L-carnitine. The synthesis of this compound can be achieved through different methods, including biocatalytic and chemical processes, which are designed to produce optically pure isomers of the compound, which are important for the creation of enantiomerically enriched pharmaceuticals .

Synthesis Analysis

The synthesis of ethyl 4-chloro-3-hydroxybutyrate can be performed using a microfluidic chip reactor, which allows for the stereoselective production of its optical isomers. This method involves the asymmetric hydrogenation of ethyl 4-chloro-acetoacetate over a catalytic complex, yielding high enantioselectivity. The reaction conditions have been optimized to achieve high conversion rates and enantiomeric excesses of up to 99.4% . Additionally, biosynthesis methods have been developed, utilizing whole cells of recombinant E. coli and various additives such as l-glutamine, d-xylose, and β-cyclodextrin to increase biocatalytic efficiency, achieving yields of 100% and enantiomeric excesses greater than 99% .

Molecular Structure Analysis

The molecular structure of ethyl 4-chloro-3-hydroxybutyrate is crucial for its reactivity and the effectiveness of its synthesis. The presence of the chloro and hydroxy functional groups allows for specific interactions with catalysts and enzymes, which are essential for achieving high enantioselectivity in its synthesis. The molecular structure also influences the activation energies required for the reactions, with variations observed depending on the solvent system and the presence of ionic liquids .

Chemical Reactions Analysis

Ethyl 4-chloro-3-hydroxybutyrate undergoes various chemical reactions, including enzymatic reductions and transesterifications. These reactions are influenced by factors such as the presence of co-factors like NADP+, the stability of the substrate, and the inhibition by the substrate. The use of two-phase systems, such as n-butyl acetate/water, has been shown to improve the efficiency of these reactions, leading to high yields and enantiomeric excesses .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-3-hydroxybutyrate, such as solubility, stability, and reactivity, are important for its synthesis and application. The compound's stability can be affected by the reaction medium, as seen in aqueous systems where the substrate is unstable. The use of biphasic systems can enhance the stability and facilitate the separation of the product. The enantiomeric excess, a measure of the optical purity of the compound, is a critical property for its use in pharmaceutical synthesis, with high values indicating a product that is predominantly one enantiomer over the other .

Aplicaciones Científicas De Investigación

- Summary of the Application : Ethyl 4-chlorobutanimidate hydrochloride is used in the asymmetric bioreduction of ethyl 4-chloroacetoacetate into ethyl 4-chloro-3-hydroxybutyrate by recombinant Escherichia coli CgCR . This process is of interest because optically active ®-ethyl 4-chloro-3-hydroxybutyrate (®-CHBE) is a useful chiral building block for the synthesis of pharmaceuticals .

- Methods of Application or Experimental Procedures : The bioreduction process involves transforming COBE into ®-CHBE in a biocompatible organic solvent–deep eutectic solvent–water reaction medium . Recombinant Escherichia coli containing carbonyl reductase (CgCR) and glucose dehydrogenase (GDH) was successfully constructed and characterized .

- Results or Outcomes : At pH 7.0 and 30 °C, the kinetic constants Km and kcat of COBE were 20.9 mM and 56.1 s −1, respectively . A high ®-CHBE yield (≥90%) was achieved by catalyzing COBE (1000 mM) in 12 h with E. coli CgCR cells in the presence of Ni 2+ (7 mM) and glucose (3.5 mM glucose/mM COBE) in an ethyl acetate-betaine/lactic acid-H 2 O (50/7/43, v / v / v) system .

Safety And Hazards

Ethyl 4-chlorobutanimidate hydrochloride is labeled with the signal word “Warning” according to safety data . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in well-ventilated areas .

Propiedades

IUPAC Name |

ethyl 4-chlorobutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBLIDILSOYWUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10523876 | |

| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-chlorobutanimidate hydrochloride | |

CAS RN |

89224-42-0 | |

| Record name | Ethyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10523876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

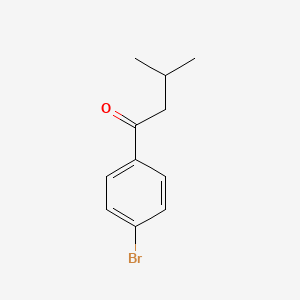

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1282325.png)

![4-[Ethyl(methyl)amino]benzaldehyde](/img/structure/B1282353.png)